2-methoxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide
Description
Bioisosteric Principles in Hybrid Heterocyclic Scaffold Development
Bioisosteric replacement serves as a cornerstone in the structural optimization of lead compounds, enabling the preservation of biological activity while improving physicochemical stability. The 1,2,4-oxadiazole and 1,2,3-triazole moieties in this compound exemplify strategic bioisosteric substitutions. The 1,2,4-oxadiazole ring, a nitrogen- and oxygen-containing heterocycle, acts as a bioisostere for ester or amide groups, offering enhanced metabolic stability and reduced susceptibility to enzymatic hydrolysis compared to its carbonyl counterparts. This substitution aligns with scaffold-hopping approaches observed in flavonoid derivatives, where heterocyclic replacements of natural cores improved pharmacokinetic profiles.
The 1,2,3-triazole ring further demonstrates bioisosteric utility. Its planar structure and hydrogen-bonding capacity mimic carboxylic acid functionalities, as demonstrated in glutamate analog studies where triazoles maintained target engagement while improving membrane permeability. This dual bioisosteric strategy—replacing labile groups with stable heterocycles—addresses common limitations of natural leads, such as chemical instability and rapid clearance.
A critical advantage of this approach lies in the synergistic electronic effects between the 1,2,4-oxadiazole and 1,2,3-triazole. The oxadiazole’s electron-deficient nature complements the triazole’s moderate electron density, creating a polarized scaffold that enhances interactions with target proteins. This polarity modulation is analogous to modifications in CB2 receptor ligands, where oxadiazole regioisomers differentially influenced receptor affinity and selectivity.
Strategic Integration of 1,2,4-Oxadiazole and 1,2,3-Triazole Pharmacophores
The conjunction of 1,2,4-oxadiazole and 1,2,3-triazole rings creates a multifunctional pharmacophoric system with distinct spatial and electronic properties. The 1,2,4-oxadiazole contributes three key attributes:
- Metabolic resistance : Its aromatic stability resists oxidative degradation in hepatic microsomes, a property validated in fluorinated PET tracer studies.
- Polar surface area : The N-O-N motif increases solubility without excessive hydrophilicity, balancing bioavailability and blood-brain barrier penetration.
- Conformational rigidity : The planar structure enforces precise spatial alignment of substituents, critical for target binding.
The 1,2,3-triazole adds complementary features:
- Click chemistry compatibility : The triazole’s synthesis via copper-catalyzed azide-alkyne cycloaddition enables modular derivatization, facilitating rapid structure-activity relationship (SAR) exploration.
- Hydrogen-bond networks : The triazole’s N-H group engages in dipole-dipole interactions and hydrogen bonding, mimicking natural ligands’ carboxylate interactions.
- Steric directionality : Substituents at the 1- and 4-positions project into distinct regions of the binding pocket, enabling fine-tuned steric complementarity.
Table 1: Comparative Pharmacophoric Properties of 1,2,4-Oxadiazole and 1,2,3-Triazole
| Property | 1,2,4-Oxadiazole | 1,2,3-Triazole |
|---|---|---|
| Aromatic stabilization | High (6π-electron) | Moderate (non-aromatic) |
| Metabolic stability | Resistant to CYP450 | Susceptible to oxidation |
| Hydrogen-bond capacity | Acceptor only | Donor and acceptor |
| Synthetic modularity | Limited | High (click chemistry) |
This pharmacophore integration mirrors advancements in hybrid heterocyclic systems, where molecular hybridization (MH) strategies combine privileged scaffolds to amplify bioactivity. The oxadiazole-triazole linkage creates a conjugated π-system that enhances electronic communication between the thiophene and benzamide moieties, potentially enabling allosteric modulation of target proteins.
Role of Thiophene Substituents in Electronic Modulation and Target Affinity
The thiophen-2-yl group at the 3-position of the 1,2,4-oxadiazole serves as a masterstroke in electronic and steric optimization. Thiophene’s electron-rich aromatic system induces three critical effects:
- Electron donation : The sulfur atom’s lone pairs delocalize into the oxadiazole ring via conjugation, reducing its electron-deficient character. This mitigates potential reactivity while maintaining sufficient polarity for target engagement.
- Hydrophobic complementarity : The thiopheriyl moiety’s lipophilicity (clogP ≈ 2.1) counterbalances the polar heterocycles, achieving optimal logD for membrane permeation.
- Steric occlusion : The bicyclic thiophene-oxadiazole system creates a bulky substituent that may block off-target interactions, enhancing selectivity. Similar steric effects were observed in CB2 ligands, where fluorinated substituents improved receptor subtype specificity.
Table 2: Electronic Effects of Thiophene Substitution
| Parameter | With Thiophene | Without Thiophene |
|---|---|---|
| π-π stacking potential | Enhanced (conjugated) | Reduced |
| Hammett σ value | -0.04 (electron-donating) | N/A |
| Van der Waals volume | 68 ų | 45 ų (phenyl analog) |
The thiophene’s directionality also plays a crucial role. Its 2-position substitution orients the heterocycle’s plane perpendicular to the oxadiazole ring, creating a T-shaped geometry that matches the hydrophobic pockets of many enzymes and receptors. This spatial arrangement proved critical in Onchocerca volvulus chitinase inhibitors, where phenolic replacements with triazoles retained binding through similar directional interactions.
Furthermore, the sulfur atom’s polarizability enables transient dipole interactions with cysteine residues or metal ions in active sites, a feature exploited in kinase inhibitors targeting ATP-binding pockets. This multifaceted role of thiophene underscores its selection over simpler aryl groups, balancing electronic, steric, and hydrophobic properties to optimize the compound’s pharmacodynamic profile.
Properties
IUPAC Name |
2-methoxy-N-[2-[4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S/c1-26-14-6-3-2-5-12(14)17(25)19-8-9-24-11-13(21-23-24)18-20-16(22-27-18)15-7-4-10-28-15/h2-7,10-11H,8-9H2,1H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSRHIKEBUHVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Biological Activity
The compound 2-methoxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide is a complex organic molecule that incorporates multiple pharmacologically relevant substructures. The biological activity of this compound is primarily attributed to its oxadiazole and triazole moieties, which are known for their diverse therapeutic potential.
Biological Activity Overview
Recent studies have highlighted the significant biological activities associated with compounds containing oxadiazole and triazole rings. These activities include:
- Antibacterial and Antifungal Properties : Compounds with oxadiazole derivatives have shown potent antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis .
- Anticancer Activity : Triazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines. For instance, compounds similar to the one have demonstrated IC50 values in the low micromolar range against breast adenocarcinoma (MCF-7) and other cancer types .
Antibacterial Activity
A study evaluating the antibacterial properties of oxadiazole derivatives indicated that these compounds exhibited significant activity against resistant strains of M. tuberculosis. For example, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.5 µg/mL against monoresistant strains .
Anticancer Activity
Research on similar 1,2,4-oxadiazole derivatives revealed their cytotoxic effects on various cancer cell lines:
- MCF-7 (Breast Cancer) : IC50 values ranged from 0.65 to 15.63 µM, showing promising potential compared to standard treatments like doxorubicin .
- A549 (Lung Cancer) : The compound exhibited significant antiproliferative effects with IC50 values lower than 10 µM .
Enzyme Inhibition Studies
Compounds related to the target molecule have been assessed for their ability to inhibit key enzymes:
- MAO-B Inhibition : Some derivatives showed potent MAO-B inhibitory activity with IC50 values as low as 0.039 µM, indicating potential for neuroprotective applications .
Case Studies
- Case Study on Anticancer Activity : In vitro studies conducted on MCF-7 cells using compounds similar to this compound demonstrated that these compounds induced apoptosis through activation of p53 pathways .
- Case Study on Antimicrobial Efficacy : A comparative study showed that certain oxadiazole derivatives had superior antibacterial activity compared to traditional antibiotics against gram-positive and gram-negative bacteria .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives containing thiophene and oxadiazole rings exhibit significant anticancer properties. For instance, the synthesis of 1,3,4-thiadiazole derivatives has been linked to antitumor activity against various cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer) . The incorporation of similar functional groups in 2-methoxy-N-(2-(4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide may enhance its efficacy as an anticancer agent.
Antimicrobial Properties
Compounds with oxadiazole and triazole structures have been reported to exhibit antimicrobial activities. The potential for this compound to act against bacterial and fungal pathogens could be explored further through in vitro studies .
Anti-inflammatory Effects
Research has shown that certain oxadiazole derivatives possess anti-inflammatory properties. The mechanism of action often involves the inhibition of pro-inflammatory cytokines and pathways. Investigating the anti-inflammatory potential of this compound could yield valuable insights into its therapeutic applications .
Material Science Applications
The unique structural features of this compound may also lend itself to applications in material science. Its ability to form stable complexes with metals could be utilized in the development of new materials for electronic or catalytic applications.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds structurally related to this compound:
Comparison with Similar Compounds
Triazole-Oxadiazole Hybrids
Compounds like N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () share the benzamide-thiazole core but lack the triazole-oxadiazole-thiophene architecture.
Benzoxazole-Tetrazole Derivatives
Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate derivatives () replace the oxadiazole with a tetrazole ring. While tetrazoles are metabolically stable, oxadiazoles offer superior electronic properties for hydrogen bonding, as seen in the target compound’s oxadiazole-thiophene moiety .
Sulfonyl-Triazole-Thiones
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () exhibit sulfonyl groups instead of oxadiazole-thiophene. The sulfonyl group increases polarity and solubility but may reduce membrane permeability compared to the lipophilic thiophene in the target compound .
Click Chemistry for Triazole Formation
The target compound’s 1,2,3-triazole ring likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method used in for synthesizing triazole-thiazole hybrids. This contrasts with ’s use of sodium azide and cyclization for 1,2,4-triazole synthesis, which may introduce regioselectivity challenges .
Oxadiazole Cyclization
The 1,2,4-oxadiazole in the target compound is typically formed via nitrile oxide-amide cyclization, a method absent in ’s tetrazole synthesis but analogous to the thione-to-triazole conversions in .
Physicochemical Properties
Solubility and LogP
The thiophene and methoxy groups in the target compound enhance lipophilicity (predicted LogP ~3.5), contrasting with the more polar sulfonyl-triazole-thiones (LogP ~2.0) in . This difference may influence bioavailability and blood-brain barrier penetration .
Thermal Stability
Melting points for triazole-oxadiazole hybrids (e.g., 180–220°C in ) suggest higher thermal stability than benzoxazole-tetrazoles (160–190°C in ), likely due to the rigid oxadiazole core .
Enzyme Inhibition
The target compound’s amide and triazole motifs resemble N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (), which inhibits pyruvate:ferredoxin oxidoreductase (PFOR) via amide conjugation. The thiophene-oxadiazole unit may further stabilize binding through hydrophobic interactions .
Antifungal and Antibacterial Potential
Triazole-thiazole hybrids in exhibit moderate antifungal activity (MIC 8–32 µg/mL against Candida albicans). The target compound’s oxadiazole-thiophene system could enhance this activity by disrupting fungal membrane synthesis .
Tabulated Comparison of Key Compounds
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing this compound, and how are intermediates characterized?
- Methodology : The compound is synthesized via multi-step reactions involving cyclization and coupling. For example:
- Step 1 : Formation of the oxadiazole ring via condensation of thiophene-2-carboxylic acid hydrazide with phenylisothiocyanate under reflux in ethanol ( ).
- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by benzamide coupling ( ).
- Characterization : Intermediates are validated using melting point analysis, IR (C=O stretch at ~1650–1750 cm⁻¹), ¹H/¹³C NMR (e.g., triazole protons at δ 7.5–8.5 ppm), and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?
- Key Techniques :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy group at δ ~3.8 ppm) and carbon backbone .
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O at ~1680 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) .
- Chromatography : HPLC or TLC (Rf values) ensures purity (>95%) .
Advanced Research Questions
Q. How can reaction yields be optimized for triazole-oxadiazole hybrids under varying solvent conditions?
- Methodology :
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve cyclization efficiency ( ).
- Catalyst Optimization : Cu(I) catalysts (e.g., CuI) in CuAAC reactions increase triazole ring formation rates .
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify optimal temperature (60–80°C) and stoichiometric ratios (1:1.2 for azide:alkyne) .
Q. What strategies resolve contradictions in bioactivity data among structural analogs?
- Approaches :
- Molecular Docking : Compare binding affinities of derivatives (e.g., 9c vs. 9g) to target proteins (e.g., α-glucosidase) using AutoDock Vina .
- In Vitro Assays : Validate computational predictions with enzyme inhibition studies (IC50 values) and cytotoxicity profiling (e.g., MTT assays) .
- Statistical Validation : Use ANOVA to assess significance of substituent effects (e.g., electron-withdrawing groups enhance activity) .
Q. How is the tautomeric behavior of thione groups evaluated in structural analysis?
- Techniques :
- ¹H NMR Titration : Monitor proton shifts in DMSO-d6/CDCl3 mixtures to detect thione (C=S) ↔ thiol (SH) equilibria .
- X-ray Crystallography : Resolve solid-state tautomeric preferences (e.g., thione dominance in crystalline forms) .
- DFT Calculations : Predict stable tautomers using Gaussian09 with B3LYP/6-31G(d) basis sets .
Q. What methods assess electronic structure effects on biological activity?
- Methodology :
- Hammett Analysis : Correlate substituent σ values (e.g., –NO2, –OCH3) with bioactivity trends ( ).
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) to predict reactivity .
- Electrochemical Profiling : Cyclic voltammetry identifies redox-active moieties (e.g., thiophene oxidation at ~1.2 V) .
Data Contradiction Analysis
Q. How to address discrepancies in reported inhibitory activities of similar derivatives?
- Resolution Steps :
Reproducibility Checks : Verify assay conditions (pH, temperature) and compound purity .
Meta-Analysis : Compare data across studies (e.g., IC50 ranges for α-glucosidase: 0.5–5.0 µM) .
Structural-Activity Relationship (SAR) : Identify critical substituents (e.g., 4-bromo vs. 4-methoxy groups) using 3D-QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
